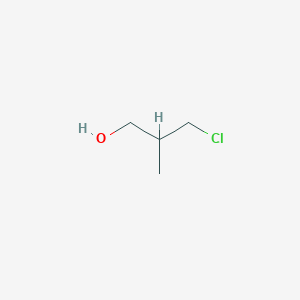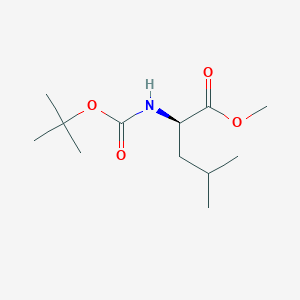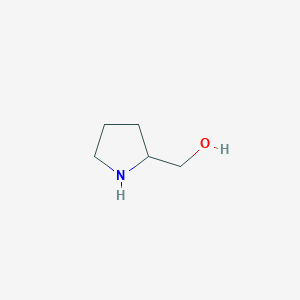
1,3,5-Tris(4-aminophenyl)benzene
Overview
Description
1,3,5-Tris(4-aminophenyl)benzene is an organic compound with the chemical formula C24H21N3. It is a multi-ring aromatic amine compound that appears as a pale orange to orange solid . This compound is known for its excellent thermal stability and solubility properties . It is widely used in various fields such as dye intermediates, synthetic resins, and electronic materials .
Mechanism of Action
Target of Action
1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a multi-ring aromatic amine compound . It is widely used as a tritopic ligand linker for the construction of porous polymeric covalent organic frames (COFs) . The primary targets of TAPB are the components of these COFs, where it acts as a building block in their formation .
Mode of Action
TAPB interacts with its targets through the formation of covalent bonds, leading to the construction of COFs . In certain cases, it can undergo a proton transfer process, as seen in its interaction with picric acid . This results in the formation of picrate anions and the triply protonated TAPB species containing dimethylammonium (–NHMe 2+) groups .
Biochemical Pathways
Its role in the formation of cofs suggests that it may influence pathways related to material synthesis and structural formation .
Pharmacokinetics
Given its use in material synthesis, it’s likely that its bioavailability is more relevant in the context of material science rather than biological systems .
Result of Action
The primary result of TAPB’s action is the formation of COFs . These COFs have a porous structure, which can be used in various applications, including gas storage, catalysis, and sensing .
Biochemical Analysis
Biochemical Properties
1,3,5-Tris(4-aminophenyl)benzene plays a significant role in biochemical reactions due to its ability to form stable covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and π-π interactions. For instance, it has been shown to efficiently adsorb bisphenol A (BPA) and bisphenol S (BPS) due to these interactions . Additionally, its structure allows it to act as a ligand in the formation of COFs, which can be used for selective adsorption and sensing applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular components can lead to changes in cell function. For example, in the context of photocatalysis, it has been used to enhance the activity of polymer semiconductors by reducing exciton binding energy, which in turn affects cellular energy conversion processes . Moreover, its role in forming COFs can impact cellular uptake and distribution of these frameworks, potentially influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form hydrogen bonds and π-π interactions with various substrates, leading to enzyme inhibition or activation. For instance, its use in COFs involves condensation reactions with aldehydes to form imine linkages, which are crucial for the stability and functionality of these frameworks . These interactions can also lead to changes in gene expression and cellular signaling pathways, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It has been observed that the compound forms stable COFs at room temperature, which can maintain their structural integrity over extended periods The stability of the compound in different environmental conditions, such as exposure to light and air, can also affect its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses could lead to toxic responses. The threshold effects and toxicological profiles of the compound are essential for determining safe and effective dosages for potential therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within biological systems. Its role in forming COFs can influence metabolic flux and metabolite levels, as these frameworks can act as carriers or modulators of metabolic reactions . The specific enzymes and cofactors involved in the metabolism of this compound are still being studied, but its interactions with cellular components suggest a complex metabolic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The compound’s ability to form stable COFs also plays a role in its distribution, as these frameworks can facilitate targeted delivery and controlled release of the compound within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The formation of COFs can also impact its subcellular localization, as these frameworks can be designed to target specific cellular sites for enhanced activity and function .
Preparation Methods
1,3,5-Tris(4-aminophenyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of aniline with 1,3,5-trihydroxymethylbenzene in the presence of an oxidizing agent . The reaction is carried out at high temperatures to facilitate the condensation reaction . Another method involves nickel-catalyzed aromatic amination . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
1,3,5-Tris(4-aminophenyl)benzene undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly aromatic amination, where secondary cyclic and acyclic amines are used as reagents.
Condensation: It reacts with aldehydes to form covalent organic frameworks (COFs) through Schiff base chemistry.
Common reagents used in these reactions include oxidizing agents, secondary amines, and aldehydes . The major products formed from these reactions are often intermediates for further chemical synthesis or materials with specific properties, such as COFs .
Scientific Research Applications
1,3,5-Tris(4-aminophenyl)benzene has a wide range of scientific research applications:
Comparison with Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene can be compared with other similar compounds such as:
1,3,5-Tris(4-hydroxyphenyl)benzene: This compound has hydroxyl groups instead of amino groups, leading to different reactivity and applications.
1,3,5-Tris(4-nitrophenyl)benzene: The presence of nitro groups makes this compound more reactive towards reduction reactions.
1,3,5-Tris(4-methoxyphenyl)benzene: The methoxy groups influence the compound’s solubility and electronic properties.
The uniqueness of this compound lies in its amino groups, which provide versatility in forming various derivatives and materials with specific properties .
Properties
IUPAC Name |
4-[3,5-bis(4-aminophenyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H,25-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQSCKLPDVSEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476649 | |
| Record name | 1,3,5-Tris(4-aminophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118727-34-7 | |
| Record name | 1,3,5-Tris(4-aminophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(4-aminophenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
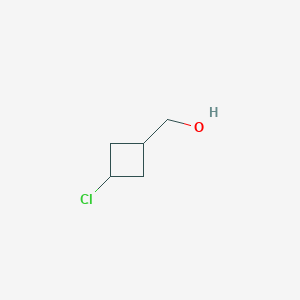
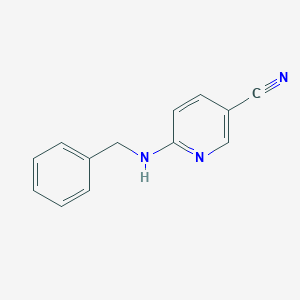
![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)
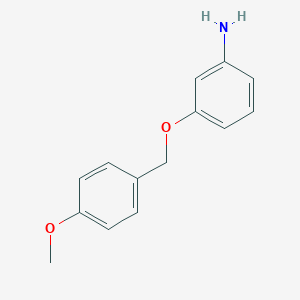
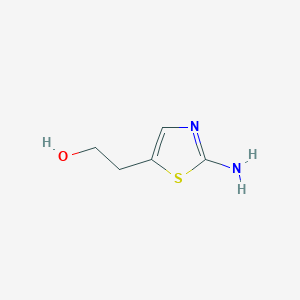


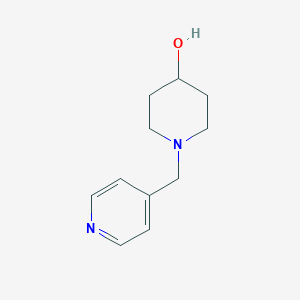
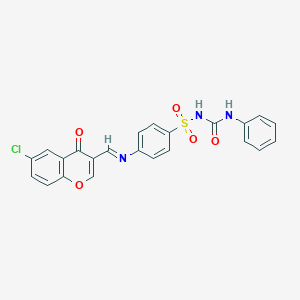
![Ethyl 5-(tert-butyloxycarbonylaminomethyl)-[1,3,4]oxadiazole-2-carboxylate](/img/structure/B174835.png)

